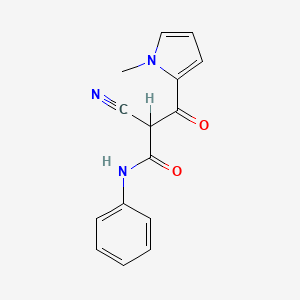
Prinomide
Overview
Description
Prinomide is a nonsteroidal anti-inflammatory drug that has been studied for its potential to treat conditions such as rheumatoid arthritis. It is known for its unique pharmacokinetic behavior, which involves competitive protein binding between this compound and its primary plasma metabolite .
Chemical Reactions Analysis
Prinomide undergoes several types of chemical reactions, including oxidation and reduction. Common reagents and conditions used in these reactions include various oxidizing and reducing agents. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Prinomide has been extensively studied for its potential applications in medicine, particularly in the treatment of rheumatoid arthritis. It has been shown to improve clinical and biochemical parameters in patients with this condition. Additionally, this compound has been investigated for its immunopharmacological profile, which includes its ability to inhibit prostaglandin synthesis and enhance cell-mediated immune responses .
Mechanism of Action
The mechanism of action of prinomide involves its interaction with specific molecular targets and pathways. It is known to inhibit prostaglandin synthesis, which plays a key role in its anti-inflammatory effects. Additionally, this compound enhances cell-mediated immune responses, contributing to its therapeutic effects in conditions such as rheumatoid arthritis .
Comparison with Similar Compounds
Prinomide is unique in its pharmacokinetic behavior, particularly its competitive protein binding with its primary plasma metabolite. Similar compounds include other nonsteroidal anti-inflammatory drugs that also exhibit competitive protein binding and have long-lived metabolites. Some of these compounds include ibuprofen, naproxen, and diclofenac .
Properties
CAS No. |
77639-66-8 |
|---|---|
Molecular Formula |
C15H13N3O2 |
Molecular Weight |
267.28 g/mol |
IUPAC Name |
2-cyano-3-(1-methylpyrrol-2-yl)-3-oxo-N-phenylpropanamide |
InChI |
InChI=1S/C15H13N3O2/c1-18-9-5-8-13(18)14(19)12(10-16)15(20)17-11-6-3-2-4-7-11/h2-9,12H,1H3,(H,17,20) |
InChI Key |
KBQUAIAGRLAZGP-UHFFFAOYSA-N |
SMILES |
CN1C=CC=C1C(=O)C(C#N)C(=O)NC2=CC=CC=C2 |
Canonical SMILES |
CN1C=CC=C1C(=O)C(C#N)C(=O)NC2=CC=CC=C2 |
Synonyms |
1-methyl-beta-oxo-alpha-(phenylcarbamoyl)-2-pyrrolepropionitrile 2-(N,N-bis(2-hydroxyethyl)amino)ethanol (1:1)salt CGS 10787B CGS-10787-B prinomide |
Origin of Product |
United States |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details







Synthesis routes and methods IV
Procedure details





Synthesis routes and methods V
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
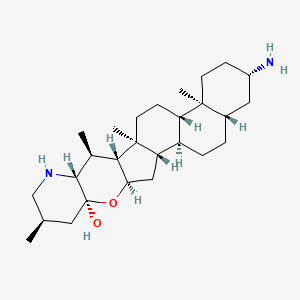
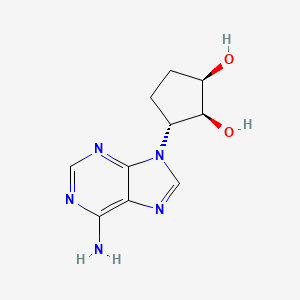
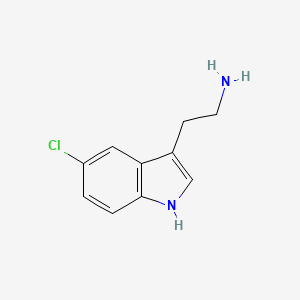
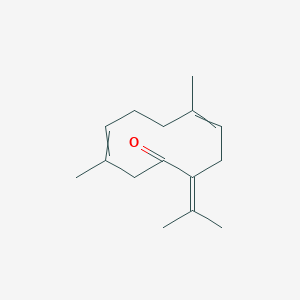
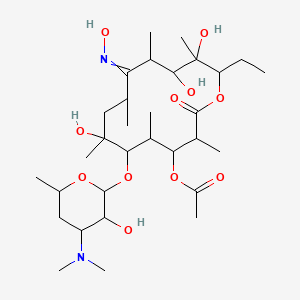
![ethyl N-[8-[[4-(diethylamino)-1,3-dimethyl-butyl]amino]-2,3-diphenyl-pyrido[2,3-b]pyrazin-6-yl]carbamate](/img/structure/B1214109.png)
![2-[4-hydroxy-2-(hydroxymethyl)-6-[[6-methoxy-7,9,13-trimethyl-6-[3-methyl-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxybutyl]-5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-en-16-yl]oxy]-5-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxan-3-yl]oxy-6-methyloxane-3,4,5-triol](/img/structure/B1214110.png)
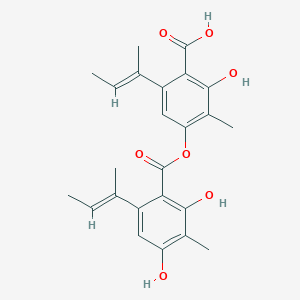
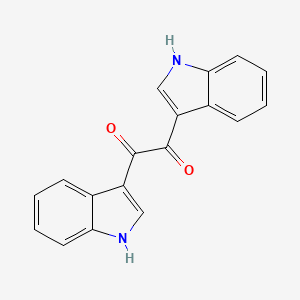
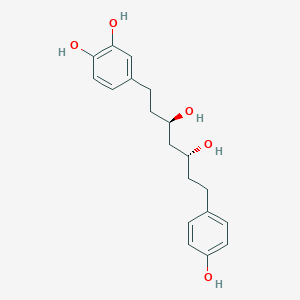
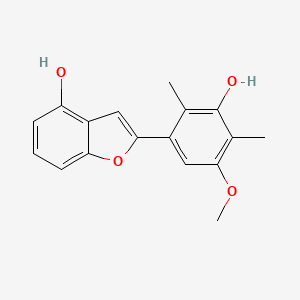
![2-[[3-(1H-benzimidazol-2-yl)-2-pyridinyl]thio]acetic acid methyl ester](/img/structure/B1214117.png)
![5-(1,3-benzodioxol-5-yl)-N-(2-furanylmethyl)-7-(trifluoromethyl)-2-pyrazolo[1,5-a]pyrimidinecarboxamide](/img/structure/B1214118.png)
![[(1S,3R,6S,8R,11S,12S,15R,16R)-7,7,12,16-Tetramethyl-15-[(2R)-6-methylhept-5-en-2-yl]-6-pentacyclo[9.7.0.01,3.03,8.012,16]octadecanyl] 3-(4-hydroxy-3-methoxyphenyl)prop-2-enoate](/img/structure/B1214122.png)
